3-Isopropyl-2-methoxy-5-methylpyrazine
Overview
Description
3-Isopropyl-2-methoxy-5-methylpyrazine is an organic compound belonging to the class of methoxypyrazines. These compounds are characterized by a pyrazine ring with a methoxyl group attached. This particular compound is known for its distinctive aroma, often described as earthy or green, and is found in various natural sources, including certain vegetables and wines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-methoxy-5-methylpyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine, followed by methylation and isopropylation steps . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-methoxy-5-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, often requiring catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Isopropyl-2-methoxy-5-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of methoxypyrazines.
Biology: The compound’s aroma properties make it useful in studying olfactory receptors and sensory perception.
Medicine: Research explores its potential therapeutic effects and its role in drug design.
Industry: It is used as a flavoring agent in the food industry due to its distinctive aroma
Mechanism of Action
The mechanism by which 3-Isopropyl-2-methoxy-5-methylpyrazine exerts its effects involves its interaction with specific molecular targets. In olfactory research, it binds to olfactory receptors, triggering a sensory response. The pathways involved in its metabolism and action are still under investigation, but it is known to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-3-methoxypyrazine: Known for its earthy aroma, similar to 3-Isopropyl-2-methoxy-5-methylpyrazine.
2-Methoxy-3-isopropylpyrazine: Another isomer with similar sensory properties.
3,5 Or 6-Isopropyl-2-methoxypyrazine: Positional isomers used in the food industry for their aroma.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and sensory properties. Its distinct aroma profile makes it particularly valuable in flavor and fragrance applications .
Properties
IUPAC Name |
2-methoxy-5-methyl-3-propan-2-ylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6(2)8-9(12-4)10-5-7(3)11-8/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKFIUKGRGDXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575259 | |
Record name | 2-Methoxy-5-methyl-3-(propan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32021-41-3 | |
Record name | 2-Methoxy-3-isopropyl-5-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32021-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-methyl-3-(propan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isopropyl-2-methoxy-5-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029742 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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